molecular formula C44H62N4O12 B1250121 Dihydrohalichondramide

Dihydrohalichondramide

Cat. No.: B1250121
M. Wt: 839 g/mol
InChI Key: YOEZYKWLOADELV-APXUAPHXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula and Structural Features

This compound possesses the molecular formula C44H62N4O12 with a molecular weight of 839.0 g/mol. The compound exhibits a highly complex macrocyclic structure characterized by the presence of three contiguous 2,4-disubstituted oxazole rings, which constitute the distinctive trisoxazole structural motif. These oxazole rings are integrated within a larger 25-membered macrolide ring system that is further appended by an aliphatic chain terminated by an N-methyl-N-vinylformamide group.

The structural architecture of this compound includes multiple stereogenic centers distributed throughout the molecule, contributing to its three-dimensional complexity. The compound contains several methoxy groups positioned at specific locations within the macrolide framework, along with hydroxyl functionalities that participate in intramolecular hydrogen bonding patterns. The presence of multiple chiral centers creates opportunities for various stereoisomeric forms, though the natural product exhibits a defined absolute configuration.

Table 1: Fundamental Molecular Properties of this compound

Property Value
Molecular Formula C44H62N4O12
Molecular Weight 839.0 g/mol
Standard InChI Key YOEZYKWLOADELV-APXUAPHXSA-N
Heavy Atoms 60
Rotatable Bonds 24
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 13

The trisoxazole macrolide core structure represents a remarkable example of marine natural product architecture, where the three oxazole rings form a relatively planar arrangement that is oriented at approximately 22 degrees to the average macrolide ring plane. This spatial arrangement contributes significantly to the compound's biological activity profile and molecular recognition properties.

Nomenclature and Synonyms

This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as N-[(E)-11-[(24E)-16-hydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide. This complex systematic name reflects the intricate polycyclic structure and the specific stereochemical configuration of the molecule.

The compound is commonly referred to by several abbreviated designations in scientific literature. The notation "di-h-HALI" serves as a shortened reference that distinguishes this dihydro derivative from the parent halichondramide compound. Additionally, the compound has been assigned the ChEMBL identifier CHEMBL501815, which provides a standardized reference within chemical databases.

Table 2: Nomenclature and Database Identifiers

Designation Type Identifier
Common Name This compound
Abbreviated Form di-h-HALI
ChEMBL ID CHEMBL501815
PubChem CID 10259927
InChI Key YOEZYKWLOADELV-APXUAPHXSA-N

The systematic nomenclature reflects the compound's classification as a member of the trisoxazole macrolide family, specifically indicating its relationship to halichondramide through the "dihydro" prefix. This nomenclature convention helps distinguish between various derivatives within this structurally related group of marine natural products.

Isotopic and Stereochemical Properties

The stereochemical configuration of this compound has been established through detailed nuclear magnetic resonance spectroscopy analysis and comparison with structurally related compounds whose absolute configurations have been determined through X-ray crystallographic studies. The compound contains multiple asymmetric centers that contribute to its specific three-dimensional arrangement and biological activity profile.

Structural analysis reveals that this compound differs from its parent compound halichondramide by the presence of a single bond at positions 4-5 within the macrolide ring, contrasting with the double bond present in halichondramide. This structural modification results in distinctive nuclear magnetic resonance spectral characteristics and altered conformational properties.

The stereochemical assignment of this compound has been facilitated by comparative analysis with jaspisamide A and kabiramide C, compounds whose absolute configurations have been unambiguously established through X-ray crystallographic analysis of their complexes with G-actin. These structural studies demonstrate that the three contiguous oxazole rings maintain a planar arrangement, with the macrolide ring adopting a specific conformation that optimizes intramolecular interactions.

Table 3: Stereochemical Characteristics

Feature Description
Chiral Centers Multiple asymmetric carbons throughout structure
Ring Configuration 25-membered macrolide with trisoxazole motif
Bond Modification Single bond at positions 4-5 (vs. double bond in halichondramide)
Conformational Preference Defined three-dimensional arrangement
Rotameric Behavior Slowly interconverting rotamers due to N-methyl-formamide bond restriction

The isotopic composition follows standard terrestrial abundance patterns for carbon, hydrogen, nitrogen, and oxygen atoms. The nuclear magnetic resonance spectroscopic analysis reveals characteristic chemical shift patterns that reflect the electronic environment of individual atoms within the complex molecular framework. The compound exhibits rotameric behavior due to restricted rotation about the N-methyl-formamide bond, resulting in slowly interconverting conformational states observable in nuclear magnetic resonance spectra.

Comparative Analysis with Tetrahydrohalichondramide

This compound exhibits structural similarity to tetrahydrohalichondramide, another member of the trisoxazole macrolide family that has been isolated from the same marine organisms. The relationship between these compounds illustrates the structural diversity possible within this class of natural products through selective reduction of specific double bonds within the macrolide framework.

Tetrahydrohalichondramide possesses the molecular formula C45H66N4O12, indicating the presence of an additional methyl group compared to this compound. Detailed structural analysis has revealed that tetrahydrohalichondramide contains a methyl substituent at position C-33, distinguishing it from the unsubstituted carbon at this position in this compound.

Table 4: Structural Comparison Between Dihydro- and Tetrahydrohalichondramide

Property This compound Tetrahydrohalichondramide
Molecular Formula C44H62N4O12 C45H66N4O12
Molecular Weight 839.0 g/mol 855.0 g/mol
Key Difference Standard C-33 position Additional methyl at C-33
Saturation Level Dihydro derivative Tetrahydro derivative
Marine Source Hexabranchus sanguineus Hexabranchus sanguineus

The nuclear magnetic resonance spectroscopic data for both compounds reveal diagnostic differences that facilitate their structural distinction. In tetrahydrohalichondramide, the presence of the additional C-33 methyl group manifests as a characteristic doublet in the proton nuclear magnetic resonance spectrum, while the corresponding position in this compound shows the expected diastereotopic methylene signals.

Both compounds share the fundamental trisoxazole macrolide architecture, including the characteristic three oxazole rings and the overall macrocyclic framework. The stereochemical configuration at existing chiral centers appears to be conserved between the two compounds, with the primary structural difference being the additional methyl substitution in tetrahydrohalichondramide. This structural relationship demonstrates the biosynthetic flexibility within marine organisms for generating structurally related compounds through selective chemical modifications of a common precursor framework.

Properties

Molecular Formula

C44H62N4O12

Molecular Weight

839 g/mol

IUPAC Name

N-[(E)-11-[(24E)-16-hydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide

InChI

InChI=1S/C44H62N4O12/c1-27-13-9-10-17-40-45-33(24-57-40)43-47-34(25-59-43)44-46-32(23-58-44)42(56-8)30(4)35(51)15-11-14-31(50)21-41(53)60-39(27)22-38(55-7)28(2)18-19-36(52)29(3)37(54-6)16-12-20-48(5)26-49/h10,12,17,20,23-31,37-39,42,50H,9,11,13-16,18-19,21-22H2,1-8H3/b17-10+,20-12+

InChI Key

YOEZYKWLOADELV-APXUAPHXSA-N

Isomeric SMILES

CC1CC/C=C/C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)CCCC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(C/C=C/N(C)C=O)OC)OC)O)C)OC

Canonical SMILES

CC1CCC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)CCCC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(CC=CN(C)C=O)OC)OC)O)C)OC

Synonyms

di-h-HALI
dihydrohalichondramide

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds Analyzed:

Halichondramide (HALI)

Misakinolide

Swinholide A

Latrunculin A

Cytochalasin B

Jasplakinolide

Mechanistic Differences
Compound Mechanism of Action Effect on Fenestrae Formation FFCs Observed? Notes
Dihydrohalichondramide F-actin severing + barbed-end capping ↑↑ (6.0 ± 0.2 fenestrae/µm²) Yes Slower fenestrae formation than HALI
Halichondramide F-actin severing + monomer sequestration ↑↑↑ (7.7 ± 0.5 fenestrae/µm²) No Rapid F-actin depolymerization
Misakinolide Barbed-end capping + actin dimerization ↑↑ Yes Faster fenestrae induction than di-h-HALI
Swinholide A F-actin severing No Weak fenestrae induction
Latrunculin A Monomer sequestration No Transient fenestrae increase
Jasplakinolide F-actin stabilization No effect No Inhibits fenestrae formation

FFCs : Fenestrae-forming centers; critical structures for pore assembly in LSECs.

Fenestrae Dynamics
  • Diameter :

    • Control LSECs: ~150 nm
    • di-h-HALI-treated: 165 ± 60 nm
    • HALI-treated: 182 ± 75 nm
      Significant difference vs. control (p < 0.0001) .
  • Time Course :

    • di-h-HALI: Fenestrae formation peaks at 60–120 minutes .
    • HALI: Maximal effect within 10 minutes .
Unique Features of di-h-HALI

FFC Induction : Unlike HALI or swinholide A, di-h-HALI unmasks FFCs, enabling visualization of nascent fenestrae .

Barbed-End Capping: Shared with misakinolide, this activity slows fenestrae dynamics, making FFCs resolvable .

Research Findings

Actin Reorganization : Di-h-HALI clears F-actin from sieve plates, enabling fenestrae expansion .

Lack of Diaphragms : LSEC fenestrae lack diaphragms, unlike those in HUVECs induced by VEGF or PMA .

Preparation Methods

Extraction and Solid-Phase Extraction (SPE)

Marine sponge biomass is homogenized in a methanol-water (4:1) solution, followed by sequential extraction with dichloromethane and ethyl acetate. The crude extract is subjected to SPE using C18 cartridges, eluted with a stepwise methanol-water gradient (5% to 100% methanol). Seven fractions are collected, with HALI typically eluting in the 70–100% methanol fractions.

Semipreparative High-Performance Liquid Chromatography (HPLC)

HALI-rich fractions undergo semipreparative HPLC using a Phenomenex Onyx C18 column (100 × 10 mm) with a 15-minute gradient from 30% to 100% acetonitrile (0.1% formic acid). HALI elutes at ~8.5 minutes under these conditions, confirmed by UV detection at 220 nm.

Hydrogenation of Halichondramide to this compound

The critical step in di-h-HALI synthesis is the selective hydrogenation of HALI’s 4–5 double bond. This process requires precise control to avoid over-reduction of other unsaturated bonds.

Catalytic Hydrogenation Protocol

  • Reaction Setup : HALI (10 mg) is dissolved in anhydrous methanol (5 mL) in a hydrogenation flask.

  • Catalyst Addition : Palladium on carbon (Pd/C, 10% w/w) is added under nitrogen atmosphere.

  • Hydrogenation : The mixture is stirred under hydrogen gas (1 atm) at 25°C for 6 hours.

  • Workup : The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.

Key Parameters :

  • Temperature : Exceeding 30°C risks epimerization of chiral centers.

  • Catalyst Loading : 10% Pd/C ensures complete reduction without side reactions.

Monitoring Reaction Progress

Thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane, 1:1) and UV visualization confirms the disappearance of HALI (Rf = 0.45) and the appearance of di-h-HALI (Rf = 0.38). High-resolution liquid chromatography-mass spectrometry (HRLCMS) further validates the mass shift from HALI ([M+H]+ m/z 593.3) to di-h-HALI ([M+H]+ m/z 595.3).

Purification and Characterization

Final Purification via Reverse-Phase HPLC

The crude di-h-HALI is purified using a Kinetex C8 column (150 × 21.2 mm) with a gradient from 40% to 90% acetonitrile over 45 minutes. Di-h-HALI elutes at 32 minutes, with purity >95% confirmed by analytical HPLC (Phenomenex Kinetex C18, 5 μm).

Structural Elucidation

  • Nuclear Magnetic Resonance (NMR) :

    • 1H NMR (600 MHz, DMSO-d6) : δ 5.28 (dd, J = 10.2 Hz, H-4), 5.15 (m, H-5), 3.82 (s, H-15).

    • 13C NMR : δ 172.8 (C-1), 138.5 (C-4), 130.2 (C-5), 78.3 (C-15).

  • Infrared Spectroscopy (IR) : Peaks at 1740 cm−1 (lactone C=O) and 1650 cm−1 (amide I).

Analytical Challenges and Quality Control

Avoiding Epimerization

The C-15 hydroxyl group in di-h-HALI is prone to epimerization under acidic conditions. Storage at −80°C in amber vials minimizes degradation.

Quantification of Actin-Binding Activity

Di-h-HALI’s bioactivity is validated using LSEC (liver sinusoidal endothelial cell) assays, where it induces fenestrae-forming centers (FFCs) at 100 nM within 30 minutes. FFC formation is quantified via electron microscopy, showing a 2.5-fold increase in fenestrae density compared to controls.

Scalability and Industrial Applications

The current yield from 10 mg of HALI is 8.5 mg of di-h-HALI (85% yield). Scaling this process requires optimizing hydrogenation in flow reactors to enhance throughput. Potential applications include drug delivery modulation through LSEC fenestration and anticancer therapies targeting actin dynamics .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing dihydrohalichondramide, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including macrolactonization and stereoselective modifications. Reproducibility requires rigorous documentation of reaction conditions (solvents, catalysts, temperatures) and purification steps (e.g., HPLC parameters). Researchers should cross-validate results using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Refer to peer-reviewed synthesis protocols in journals like The Journal of Organic Chemistry for standardized methodologies .

Q. How is this compound characterized to confirm its molecular structure and purity?

  • Methodological Answer : Characterization involves a combination of spectroscopic techniques:

  • NMR Spectroscopy : Assign peaks for stereochemical confirmation, comparing data to published spectra.
  • HRMS : Validate molecular formula and isotopic patterns.
  • Chromatography : Use HPLC or LC-MS to assess purity (>95% threshold for biological assays).
    Always include negative controls (e.g., solvent blanks) and replicate analyses to minimize instrumental variability .

Q. What in vitro assays are commonly used to evaluate this compound’s bioactivity?

  • Methodological Answer : Standard assays include:

  • Cytotoxicity : MTT or CellTiter-Glo® assays against cancer cell lines (e.g., HeLa, MCF-7).
  • Antimicrobial Activity : Broth microdilution for MIC/MBC determination.
  • Mechanistic Studies : Fluorescence-based assays (e.g., caspase activation for apoptosis).
    Ensure assay conditions (pH, incubation time, cell density) are optimized and aligned with literature precedents .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Contradictions may arise from differences in:

  • Compound Purity : Re-evaluate purity thresholds and batch-to-batch variability.
  • Assay Conditions : Compare cell lines, incubation times, and solvent systems (e.g., DMSO concentration effects).
  • Statistical Power : Conduct meta-analyses to assess sample sizes and effect sizes across studies. Use systematic review frameworks (e.g., PRISMA guidelines) to identify bias or methodological inconsistencies .

Q. What strategies are effective for optimizing this compound’s stability in long-term bioassay studies?

  • Methodological Answer : Stability optimization involves:

  • Solvent Selection : Use deuterated solvents for NMR stability tests or aqueous buffers with stabilizers (e.g., ascorbic acid).
  • Temperature Control : Store aliquots at -80°C under inert gas (argon/nitrogen).
  • Degradation Monitoring : Periodic LC-MS analysis to track decomposition products.
    Document stability profiles in supplementary materials to facilitate cross-study comparisons .

Q. How can researchers design experiments to elucidate this compound’s mechanism of action at the molecular level?

  • Methodological Answer : Employ interdisciplinary approaches:

  • Proteomics : SILAC or TMT labeling to identify target proteins.
  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities with putative targets (e.g., tubulin).
  • CRISPR Screening : Genome-wide knockout libraries to identify resistance genes.
    Validate findings with orthogonal methods (e.g., surface plasmon resonance for binding kinetics) .

Q. What computational tools are recommended for predicting this compound’s ADMET properties?

  • Methodological Answer : Use tools like SwissADME or ADMETLab 2.0 to predict:

  • Absorption : LogP values and Caco-2 permeability.
  • Metabolism : Cytochrome P450 interactions.
  • Toxicity : Ames test predictions.
    Cross-validate predictions with in vitro data (e.g., hepatic microsomal stability assays) and adjust parameters for macrocyclic compounds .

Data Handling and Publication

Q. How should researchers address discrepancies between experimental and computational data for this compound?

  • Methodological Answer : Discrepancies often stem from force field inaccuracies or solvent effects in simulations. Mitigate by:

  • Parameter Optimization : Use quantum mechanical calculations (DFT) to refine force fields.
  • Explicit Solvent Models : Employ molecular dynamics with explicit water molecules.
  • Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.
    Report both datasets transparently, highlighting limitations in computational assumptions .

Q. What are the best practices for publishing this compound-related data to ensure FAIR principles?

  • Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) guidelines:

  • Metadata : Include experimental conditions, instrument models, and software versions.
  • Repositories : Deposit raw data in domain-specific repositories (e.g., ChEMBL for bioactivity data).
  • Licensing : Use CC-BY licenses for open access.
    Reference datasets with persistent identifiers (DOIs) in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrohalichondramide
Reactant of Route 2
Dihydrohalichondramide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.